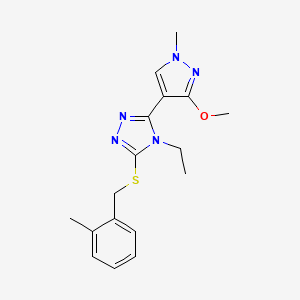
2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide” is a complex organic compound. It contains an amine group (-NH2), a benzothiazole group (a bicyclic compound with a benzene ring fused to a thiazole ring), and a sulfonamide group (a sulfur atom doubly bonded to an oxygen atom and singly bonded to two oxygen atoms, one of which is also bonded to a nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzothiazole ring, the amine group attached to the 2-position of the ring, and the sulfonamide group attached to the 6-position of the ring .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often involved in reactions characteristic of amines, benzothiazoles, and sulfonamides. These could include acid-base reactions, electrophilic aromatic substitution reactions, and reactions involving the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amine and sulfonamide groups could confer solubility in water, while the benzothiazole group could contribute to its aromaticity .Applications De Recherche Scientifique
Hydroxylamine Reaction with Benzothiazole-2-Sulfonamides
Hydroxylamine reacts with benzothiazole-2-sulfonamides to produce 2-hydroxybenzothiazole, sulfur dioxide, and the corresponding amine. This reaction, facilitated by hydroxylamine's oxygen attack, occurs under mild conditions and can serve as a deprotection method for the cleavage of benzothiazole-2-sulfonyl-protected amino acids. The process involves structure-reactivity relationships, oxygen labeling experiments, and detection of intermediates and products to understand the reaction mechanism (Kamps, Belle, & Mecinović, 2013).
Biotransformation to Mercaptan and Conjugates
Benzothiazole-2 sulfonamide undergoes complete metabolism in rats, rabbits, and dogs, forming urinary metabolites identified as benzothiazole-2 mercapturic acid, benzothiazole-2 mercaptan, and benzothiazole-2 thioglucuronic acid. This transformation involves the sulfonamide group's replacement by glutathione, forming an intermediate benzothiazole-2 glutathione, which undergoes further reactions to form the mentioned metabolites (Colucci & Buyske, 1965).
Carbonic Anhydrase Inhibition
A series of benzo[d]thiazole-5- and 6-sulfonamides were synthesized and tested for inhibition of several human carbonic anhydrase isoforms. These compounds, especially those with 2-amino substitution, 2-acylamino, and halogenated derivatives, showed significant inhibition against cytosolic and transmembrane isoforms, suggesting potential applications in treating conditions associated with these enzymes (Abdoli et al., 2017).
Microbial Strategy for Sulfonamide Elimination
Microbacterium sp. strain BR1 degrades sulfamethoxazole and other sulfonamides through an unusual pathway initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This process, involving the NADH-dependent hydroxylation of the carbon atom attached to the sulfonyl group, results in the release of sulfite, 3-amino-5-methylisoxazole, and benzoquinone-imine, highlighting a novel microbial strategy to eliminate sulfonamide antibiotics (Ricken et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-7(2)6-13-18(15,16)8-3-4-9-10(5-8)17-11(12)14-9/h3-5,7,13H,6H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHKPXKPFLRCTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-methylpropyl)-1,3-benzothiazole-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![2-[(6-ethyl-7-oxo-3-phenyl-6,7-dihydroisothiazolo[4,5-d]pyrimidin-5-yl)thio]-N-(4-ethylphenyl)acetamide](/img/structure/B2976589.png)
![6-Amino-5-[2-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,3-thiazol-4-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2976590.png)










![methyl 2-amino-4-(2-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2976606.png)